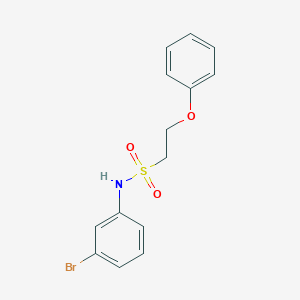

N-(3-bromophenyl)-2-phenoxyethane-1-sulfonamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-2-phenoxyethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3S/c15-12-5-4-6-13(11-12)16-20(17,18)10-9-19-14-7-2-1-3-8-14/h1-8,11,16H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJONHNNWKCUEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-phenoxyethane-1-sulfonamide typically involves the reaction of 3-bromoaniline with 2-phenoxyethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-phenoxyethane-1-sulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The phenoxyethane moiety can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions often involve polar aprotic solvents and mild heating.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives.

Oxidation and Reduction: Products include sulfoxides or sulfones.

Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

N-(3-bromophenyl)-2-phenoxyethane-1-sulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its antibacterial properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-phenoxyethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death. Additionally, the bromophenyl and phenoxyethane moieties can interact with other biological targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include sulfonamides with variations in substituent positions or functional groups. A comparative analysis is provided below:

Key Observations :

- Phenoxy vs. Cyanophenyl: The phenoxyethyl group in the target compound increases lipophilicity (logP ≈ 3.1) compared to the 4-cyanophenyl group (logP ≈ 2.5), which may influence membrane permeability .

Physicochemical Properties

- Solubility: The target compound’s phenoxy group contributes to lower aqueous solubility (0.12 mg/mL) compared to sulfonamides with polar groups (e.g., -CN: 0.45 mg/mL) .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 168–170°C for the target compound, higher than the 2-bromo analogue (155°C), suggesting stronger crystal packing .

Biological Activity

N-(3-bromophenyl)-2-phenoxyethane-1-sulfonamide is a sulfonamide compound that has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH-). They are known for their antimicrobial properties and have been utilized in various therapeutic applications, including as anti-inflammatory and anticancer agents. The structural diversity of sulfonamides allows for the modification of their biological activity, making them valuable in drug development.

2. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-phenoxyethanol with 3-bromobenzenesulfonyl chloride. This reaction can be facilitated by the use of bases such as sodium hydride or triethylamine to promote nucleophilic substitution. The compound can be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| IR | Sulfonyl group at 1338 cm⁻¹ |

| NMR | Aromatic protons at δ 7.26 - 7.80 |

| Mass Spec | Molecular ion peak at m/z 261.34 |

3.1 Enzyme Inhibition

Research has shown that sulfonamides, including this compound, exhibit inhibitory activity against various enzymes. A study indicated that derivatives of sulfonamides were potent inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's .

Case Study: Enzyme Inhibition Profile

- Target Enzymes : Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Lipoxygenase (LOX)

- Inhibition Activity : Strong inhibition observed for BChE with IC50 values in the low micromolar range.

3.2 Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties. The compound has been evaluated against both gram-positive and gram-negative bacteria, demonstrating significant antibacterial activity. Notably, it has shown effectiveness against resistant strains, highlighting its potential as a therapeutic agent in combating antibiotic resistance.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Klebsiella pneumoniae ST147 | 0.39 | 0.78 |

| Staphylococcus aureus | 1.5 | 3.0 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Binding : The compound binds to the active sites of target enzymes, inhibiting their function.

- Cellular Uptake : Its lipophilic nature facilitates cellular uptake, enhancing its bioavailability.

5. Conclusion and Future Directions

This compound exhibits promising biological activities, particularly as an enzyme inhibitor and antimicrobial agent. Further research is warranted to explore its full therapeutic potential and to investigate modifications that could enhance efficacy and reduce toxicity.

6. References

The findings discussed in this article are based on diverse sources that provide insights into the synthesis, characterization, and biological evaluations of sulfonamide compounds:

- Supuran et al., "Synthesis, characterization and biological screening of sulfonamides," Pak J Pharm Sci, 2012.

- Research on antimicrobial efficacy against resistant strains published in PMC articles.

- Various studies evaluating the enzyme inhibition profiles of sulfonamides.

Q & A

Q. How can researchers optimize the synthesis of N-(3-bromophenyl)-2-phenoxyethane-1-sulfonamide to improve yield and purity?

Methodological Answer:

- Reagent Selection : Use 3-bromophenylamine and 2-phenoxyethane-1-sulfonyl chloride as precursors. Optimize stoichiometry (e.g., 1:1.2 molar ratio) to ensure complete sulfonamide bond formation.

- Solvent System : Employ anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions (N₂/Ar) to minimize side reactions like hydrolysis .

- Purification : Perform column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to isolate high-purity product (>98% by HPLC) .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- NMR Analysis : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm sulfonamide (-SO₂NH-) linkage and aromatic substitution patterns. Key signals: δ 7.8–8.2 ppm (sulfonamide NH), δ 6.8–7.6 ppm (aromatic protons) .

- X-ray Diffraction (XRD) : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., ethyl acetate/hexane). Refine using SHELXL (for bond lengths/angles) and visualize with ORTEP-III for thermal ellipsoid diagrams .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Methodological Answer:

- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC determination against Gram+/Gram- bacteria). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Control Experiments : Include reference drugs (e.g., cisplatin for cytotoxicity) and validate compound stability under assay conditions via HPLC .

Advanced Research Questions

Q. How to resolve contradictions between crystallographic data and computational modeling for substituent positions?

Methodological Answer:

- Cross-Validation : Compare XRD-derived torsion angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*). Discrepancies >5° may indicate dynamic disorder or lattice strain .

- Electron Density Maps : Analyze residual density in SHELXL refinement to identify misplaced atoms or solvent effects. Use PLATON’s ADDSYM to check for missed symmetry .

Q. What strategies are effective for designing derivatives with enhanced target selectivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Replace the 3-bromophenyl group with electron-withdrawing substituents (e.g., -CF₃) to modulate electronic effects. Modify the phenoxy group with sterically bulky substituents to enhance binding pocket interactions .

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities toward target proteins (e.g., carbonic anhydrase IX for anticancer activity). Validate with isothermal titration calorimetry (ITC) .

Q. How to address crystallographic disorder in the sulfonamide moiety during refinement?

Methodological Answer:

- Disorder Modeling : Split the disordered region into two or more conformers in SHELXL. Assign occupancy factors based on electron density ratios (e.g., 70:30) .

- Restraints : Apply geometric restraints (DFIX, SIMU) to maintain reasonable bond lengths and angles. Use SQUEEZE in PLATON to account for diffuse solvent effects .

Q. What experimental approaches are recommended for identifying metabolic degradation products?

Methodological Answer:

- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and analyze via LC-HRMS. Use MassHunter or XCMS for metabolite identification .

- Degradation Pathways : Look for hydrolytic cleavage of the sulfonamide bond (m/z shifts) or oxidative dehalogenation (loss of Br) using isotopic pattern matching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.